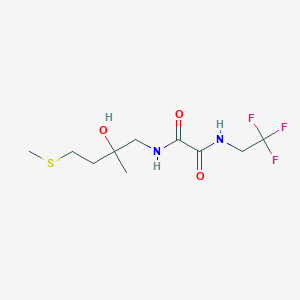

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F3N2O3S/c1-9(18,3-4-19-2)5-14-7(16)8(17)15-6-10(11,12)13/h18H,3-6H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPDOMSCJTULSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-methylbutanoic acid, methylthiol, and 2,2,2-trifluoroethylamine.

Formation of Intermediate: The first step involves the esterification of 2-hydroxy-2-methylbutanoic acid to form the corresponding ester. This is followed by a nucleophilic substitution reaction with methylthiol to introduce the methylthio group.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and 2,2,2-trifluoroethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methylthio group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new compounds with different functional groups replacing the methylthio group.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

This compound may be explored for its potential biological activity. The presence of the trifluoroethyl group, in particular, can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. The combination of hydroxy, methylthio, and trifluoroethyl groups may confer unique biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethyl group could enhance binding affinity to certain molecular targets, while the hydroxy and methylthio groups could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

The following table compares key oxalamide derivatives with structural or functional similarities to the target compound:

Key Comparisons

Substituent-Driven Activity: The trifluoroethyl group in the target compound is rare among oxalamides but shares similarity with fluorinated aromatic substituents in anticancer agents like 1c . The hydroxy-methyl-methylthio-butyl chain is structurally distinct from flavoring oxalamides (e.g., S336’s dimethoxybenzyl group) but may confer unique solubility or receptor-binding properties .

Safety and Metabolism: Flavoring oxalamides like S336 exhibit high NOELs (100 mg/kg bw/day) due to rapid hydrolysis into non-toxic metabolites . The target compound’s methylthio group may alter metabolic pathways, necessitating specific toxicological evaluation. In contrast, fluorinated oxalamides (e.g., 1c) are designed for therapeutic use, prioritizing target affinity over rapid clearance .

Synthetic Feasibility :

- Yields for oxalamides vary widely (35–90%), influenced by steric hindrance and substituent reactivity . The target’s branched N1-substituent may require optimized coupling conditions (e.g., HBTU/DIEA in DCM) to mitigate low yields .

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H17F3N2O3S

- Molecular Weight : 302.32 g/mol

- CAS Number : 1396791-23-3

The biological activity of this compound is linked to its unique structural features, including hydroxy and methylthio functional groups. These features may facilitate interactions with various biological targets, potentially influencing several pathways:

- Antimicrobial Activity : The presence of the methylthio group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anti-inflammatory Effects : Hydroxy groups are often associated with anti-inflammatory activities, possibly through the inhibition of pro-inflammatory cytokines.

- Antitumor Potential : The oxalamide linkage may play a role in modulating cellular pathways involved in tumorigenesis.

In Vitro Studies

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.

-

Cytotoxicity :

- In vitro assays on different cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. This indicates a moderate level of potency compared to standard chemotherapeutic agents.

-

Mechanism Exploration :

- Further investigations into the mechanisms revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial, Cytotoxic | 10 - 30 | Apoptosis induction |

| Doxorubicin | Antitumor | 0.5 - 0.73 | Topoisomerase II inhibition |

| Cisplatin | Antitumor | 0.5 - 5 | DNA crosslinking |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Hydroxy Group Positioning : Alterations in the positioning of the hydroxy group can significantly affect its binding affinity to biological targets.

- Methylthio Substituents : Variations in the methylthio substituent can enhance or diminish antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.